molecular formula C6H7NS B119425 2-Aminothiophenol CAS No. 137-07-5

2-Aminothiophenol

Cat. No. B119425
CAS RN: 137-07-5
M. Wt: 125.19 g/mol
InChI Key: VRVRGVPWCUEOGV-UHFFFAOYSA-N
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Description

2-Aminothiophenol is an organosulfur compound with the formula C6H4(SH)(NH2). It is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water . 2-Aminothiophenol is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes .


Synthesis Analysis

2-Aminothiophenol can be prepared in two steps, starting with the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole . It can also be obtained by zinc reduction of 2-nitrobenzene sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Aminothiophenol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It can react with a wide variety of reagents .


Physical And Chemical Properties Analysis

2-Aminothiophenol is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water .

Scientific Research Applications

Antimicrobial Activity

2-Aminothiophenol derivatives demonstrate significant antimicrobial activity. For instance, a study by Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were screened for their antibacterial activity, showing effectiveness against various bacterial strains (Prasad et al., 2017).

Pharmacological and Biological Attributes

The pharmacological and biological actions of 2-aminothiophenes are under active investigation due to their diverse mechanisms of action. Bozorov et al. (2017) highlighted the major biological and pharmacological reports on 2-aminothiophenes, noting their role as inhibitors, receptors, and modulators in medicinal chemistry (Bozorov et al., 2017).

Corrosion Inhibition

2-Aminothiophenol derivatives can act as efficient corrosion inhibitors for carbon steel in acidic environments, as demonstrated by Kabel et al. (2015). Their study found that these compounds show increased inhibition efficiencies with higher concentrations (Kabel et al., 2015).

Synthesis of Heterocycles

El-Shaieb (2007) utilized 2-aminothiophenol in the synthesis of various interesting products, including reactions with π-deficient compounds, leading to the formation of novel heterocycles (El-Shaieb, 2007).

Dye and Copper Removal

Chen et al. (2016) used 2-aminothiophenol to functionalize graphene oxide, enhancing its ability to remove methylene blue and copper from solutions. This modification improved the sorption capacities significantly (Chen et al., 2016).

Electrode Material for Li-Ion Batteries

2-Aminothiophenol was used for covalent functionalization of graphene oxide, leading to N- and S-codoped graphene, which shows promise in lithium-ion batteries and as a metal-free catalyst for oxygen reduction reaction, as per Ai et al. (2014) (Ai et al., 2014).

Polymer Synthesis and Antibacterial Activity

Poly(2-aminothiophenol) was synthesized by Azzam et al. (2018) with applications in antibacterial activity against sulfate-reducing bacteria. The polymer showed effective antibacterial properties (Azzam et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity, skin sensitization, and germ cell mutagenicity .

Future Directions

Alternative synthesis of 2-aminothiophenol has recently focused interest because 2-aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . New synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, are being developed .

properties

IUPAC Name

2-aminobenzenethiol
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InChI

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VRVRGVPWCUEOGV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)N)S
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Molecular Formula

C6H7NS
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Related CAS

123198-82-3, 3292-42-0 (hydrochloride)
Record name Poly(o-aminothiophenol)
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DSSTOX Substance ID

DTXSID6051693
Record name 2-Aminobenzenethiol
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Molecular Weight

125.19 g/mol
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Physical Description

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS]
Record name 2-Aminothiophenol
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Vapor Pressure

0.02 [mmHg]
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Product Name

2-Aminothiophenol

CAS RN

137-07-5, 40451-21-6
Record name 2-Aminothiophenol
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Synthesis routes and methods

Procedure details

Analogously to Example 1, the required 2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine is obtained as a colourless oil having a boiling point of 89° C./0.04 mbar using 2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline, melting point of from 60° to 62° C., boiling point of 125° C./0.1 mbar (obtained from tetramethyloxirane and 2-aminothiophenol). nD20 =1.5955; the mass spectrum shows a molecular ion at 207 (74% relative intensity) and as main fragments 192 (24%), 177 (14%), 164 (100%), 150 (44%), 132 (70%), 125 (24%), 109 (15%), 92 (22%), 42 (17%) and 41 (16%).
Name
2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminothiophenol
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2-Aminothiophenol
Reactant of Route 4
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Citations

For This Compound
6,500
Citations
AA Soliman, W Linert - Thermochimica acta, 1999 - Elsevier
… The title Schiff base H 2 L was prepared by condensing o-vanillin (3-methoxy -salicylaldehyde) with 2-aminothiophenol and was recrystallized from dilute AcOH to constant mp (155C). …
Number of citations: 140 www.sciencedirect.com
Z Wang, A Bonoiu, M Samoc, Y Cui… - Biosensors and …, 2008 - Elsevier
We report pH sensing for biological applications based on surface enhanced Raman scattering (SERS) from silver nanoparticles functionalized with 2-aminothiophenol (2-…
Number of citations: 100 www.sciencedirect.com
Y Li, YL Wang, JY Wang - Chemistry letters, 2006 - journal.csj.jp
Iodine is used to promote the condensation of 2-aminothiophenol with aldehydes in DMF, which affords corresponding 2-substituted benzothiazoles efficiently. Mild and manipulable …
Number of citations: 106 www.journal.csj.jp
J Mokhtari, AH Bozcheloei - Inorganica Chimica Acta, 2018 - Elsevier
… In conclusion, dehydrogenative coupling of aromatic 1,2-diamines or 2-aminothiophenol and benzyl alcohols for the formation of benzimidazoles and benzothiazoles under solvent-free …
Number of citations: 23 www.sciencedirect.com
X He, Y Wu, W Jin, X Wang, C Wu… - Applied Organometallic …, 2018 - Wiley Online Library
… The reaction proceeds via condensation/intramolecular nucleophilic addition/oxidation process between substituted salicylaldehydes and 2‐aminothiophenol, 2‐aminophenol or …
Number of citations: 17 onlinelibrary.wiley.com
WP Griffith, TY Koh - Spectrochimica Acta Part A: Molecular and …, 1995 - Elsevier
… On the other hand, most of the modes of 2-aminothiophenol … 2-aminothiophenol have been the subj.ect of detailed studies [6, 7]. In this study, the Raman spectra of 2-aminothiophenol …
Number of citations: 61 www.sciencedirect.com
KI Kabel, K Zakaria, MA Abbas, EA Khamis - Journal of Industrial and …, 2015 - Elsevier
The inhibition effect of three newly synthesized 2-aminothiophenol derivatives on the corrosion of carbon steel in 1 M HCl was investigated using electrochemical measurements and …
Number of citations: 33 www.sciencedirect.com
VA Lemos, PX Baliza - Talanta, 2005 - Elsevier
… This work aims to synthesize an 2-aminothiophenol functionalized Amberlite XAD-2 resin (AT-XAD) and to develop an on-line preconcentration method for cadmium and copper …
Number of citations: 202 www.sciencedirect.com
FL Coelho, LF Campo - Tetrahedron Letters, 2017 - Elsevier
… In conclusion, arylbenzothiazole derivatives were synthesized through reaction of stable 2-aminothiophenol disulfides with a range of carboxylic acids substituted with donor/…
Number of citations: 19 www.sciencedirect.com
AL El-Ansary, AA Soliman, OE Sherif… - Synthesis and reactivity …, 2002 - Taylor & Francis
… The aim of the present work is to synthesize and study the chelate formed between salicylidene-2-aminothiophenol, the Schiff base H 2 L (Fig. 1), and vanadyl(IV), cobalt(II), nickel(II), …
Number of citations: 34 www.tandfonline.com

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